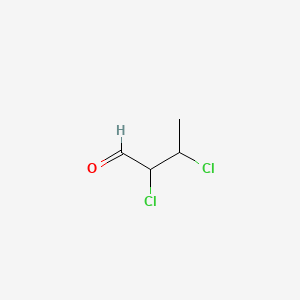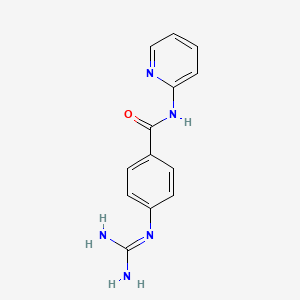![molecular formula C25H32N2O5 B13803835 N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid CAS No. 5432-92-8](/img/structure/B13803835.png)
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a diphenyl group, and a pent-4-enamide moiety, combined with oxalic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The diethylamino group can be introduced through a reaction with diethylamine, while the diphenyl group can be added via a Friedel-Crafts acylation reaction. The pent-4-enamide moiety is then formed through a series of condensation reactions. Finally, the compound is combined with oxalic acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to accelerate the reactions. The final product is then purified through techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar diethylamino group but differs in its overall structure and functional groups.
Bromomethyl methyl ether: Another compound with a similar ether functionality but different overall structure.
Uniqueness
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid is unique due to its combination of functional groups and its potential applications across various fields. Its specific structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
5432-92-8 |
|---|---|
Formule moléculaire |
C25H32N2O5 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid |
InChI |
InChI=1S/C23H30N2O.C2H2O4/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(26)24-18-19-25(5-2)6-3;3-1(4)2(5)6/h4,7-16H,1,5-6,17-19H2,2-3H3,(H,24,26);(H,3,4)(H,5,6) |
Clé InChI |
XMFOMBTWTBXBNL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C(CC=C)(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)


![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
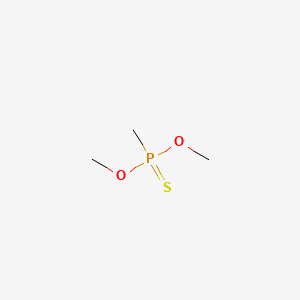
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
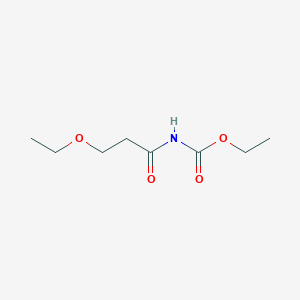
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
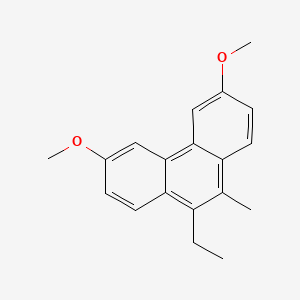
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)
